
2-(3-azetidinyloxy)-4-methoxyPyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-azetidinyloxy)-4-methoxyPyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an azetidine ring attached to the pyridine core, along with a methoxy group at the 4-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 2-(3-azetidinyloxy)-4-methoxyPyridine typically involves the reaction of 4-methoxypyridine with azetidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-ol as a starting material, which undergoes a nucleophilic substitution reaction with 4-methoxypyridine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
2-(3-azetidinyloxy)-4-methoxyPyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyridine core, leading to the formation of various substituted products.
Aplicaciones Científicas De Investigación
2-(3-azetidinyloxy)-4-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-(3-azetidinyloxy)-4-methoxyPyridine involves its interaction with specific molecular targets in biological systems. The azetidine ring and the methoxy group play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparación Con Compuestos Similares
2-(3-azetidinyloxy)-4-methoxyPyridine can be compared with other pyridine derivatives and azetidine-containing compounds. Similar compounds include:
2-(3-azetidinyloxy)-4-bromopyridine: This compound has a bromine atom at the 4-position instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
2-(3-azetidinyloxy)-6-chloropyrazine: The presence of a chloropyrazine ring instead of a methoxypyridine ring can result in distinct properties and applications.
3-(azetidinyloxy)pyridine dihydrochloride: This compound has a similar structure but exists as a dihydrochloride salt, which can affect its solubility and stability.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-4-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-2-3-11-9(4-7)13-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |
Clave InChI |
FLMABZLVNBMDKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13475846.png)
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate](/img/structure/B13475851.png)

![2-fluoro-6-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13475864.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)

![2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13475870.png)



![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
